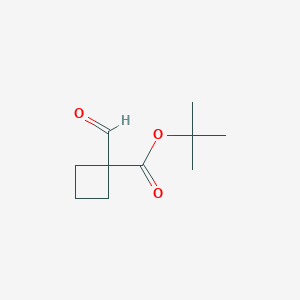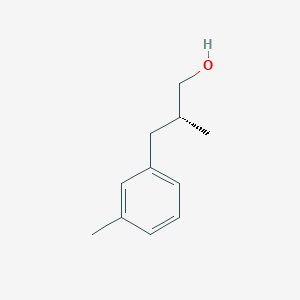
(2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol: is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a hydroxyl group attached to a propan-1-ol backbone, with a methyl group and a 3-methylphenyl group as substituents. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with ®-2-methylpropanal to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of (2R)-2-Methyl-3-(3-methylphenyl)propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can yield a fully saturated alcohol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and tosyl chloride.
Major Products:
Oxidation: (2R)-2-Methyl-3-(3-methylphenyl)propanone, (2R)-2-Methyl-3-(3-methylphenyl)propanoic acid.
Reduction: Various saturated alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other functionalized compounds.
科学的研究の応用
Chemistry:
Synthesis of Chiral Compounds: (2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of optically active products.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of active pharmaceutical ingredients, particularly those requiring chiral purity.
Biochemical Studies: It is employed in studies involving enzyme-substrate interactions and metabolic pathways.
Industry:
Fragrance Industry: this compound is used as an intermediate in the production of fragrances and flavoring agents.
Material Science: It is utilized in the development of new materials with specific optical properties.
作用機序
The mechanism of action of (2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol involves its interaction with various molecular targets, depending on its application. In pharmaceuticals, it may act as a precursor to active compounds that interact with specific enzymes or receptors. The hydroxyl group allows for hydrogen bonding and other interactions that facilitate its incorporation into larger molecular structures.
類似化合物との比較
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of the substituents.
3-(3-Methylphenyl)propan-1-ol: Lacks the chiral center and the additional methyl group.
2-Methyl-3-phenylpropan-1-ol: Similar structure but without the methyl group on the phenyl ring.
Uniqueness:
Chirality: The presence of a chiral center in (2R)-2-Methyl-3-(3-methylphenyl)propan-1-ol makes it unique compared to its achiral counterparts.
Functional Group Positioning: The specific positioning of the methyl and phenyl groups contributes to its distinct chemical behavior and reactivity.
特性
IUPAC Name |
(2R)-2-methyl-3-(3-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10,12H,7-8H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCWASCQLXRRQD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2736521.png)
![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)
![3-Cyclopropyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2736525.png)
![N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2736529.png)
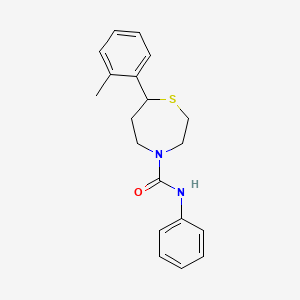

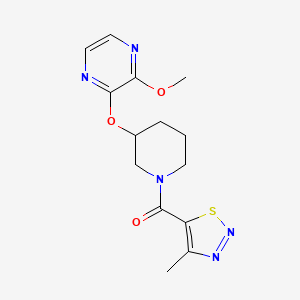
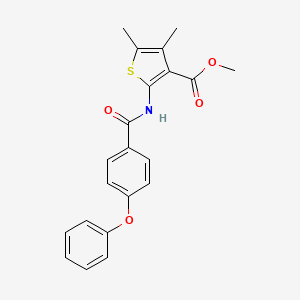
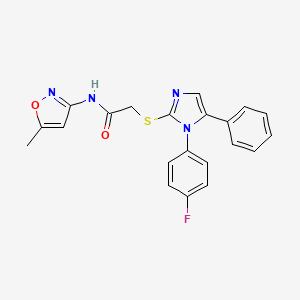

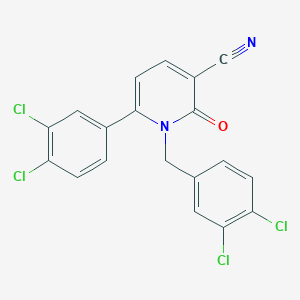
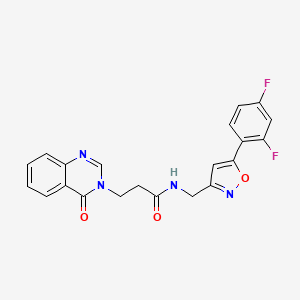
![2-Chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2736542.png)
